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Compound of Interest

Compound Name: Agrimoniin

cat. No.: B1591192

An In-depth Technical Guide to the Chemical Structure of Agrimoniin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimoniin (CAS: 82203-01-8) is a high-molecular-weight, dimeric ellagitannin that has
garnered significant interest within the scientific community for its potent biological activities,
including anticancer, antidiabetic, antioxidant, and anti-inflammatory properties. First isolated
from the roots of Agrimonia pilosa Ledeb. (Rosaceae), this complex polyphenol is a key
chemotaxonomic marker in several genera of the Rosaceae family, including Agrimonia,
Fragaria (strawberry), and Potentilla. This technical guide provides a comprehensive overview
of the chemical structure of Agrimoniin, methods for its isolation and characterization, and
insights into its mechanisms of action, with a focus on data relevant to drug development
professionals.

Chemical Structure and Physicochemical Properties

Agrimoniin is classified as a hydrolyzable tannin, specifically a type A dimeric ellagitannin. Its
intricate structure is responsible for its significant molecular weight and its diverse biological
functions.

Core Structural Features

The chemical structure of Agrimoniin (Cs2Hs40s2) is built upon two D-glucopyranose cores. It
Is fundamentally a dimer of the potentillin monomer. Key features include:
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o Dimeric Nature: The molecule consists of two identical monomeric units, which are
structurally equivalent to pedunculagin residues.

e Glucose Cores: Each monomeric unit is centered around a 3-D-glucopyranose molecule.

e Linking Group: The two monomeric units are covalently linked via a dehydrodigalloyl group
(DHDG), which forms an m-GOG-type linkage. This connection occurs at the C-1 position of
the glucose molecules.

o Hexahydroxydiphenoyl (HHDP) Groups: The structure contains multiple atropoisomeric biaryl
hexahydroxydiphenoyl (HHDP) groups. The absolute configuration of these groups has been
determined to be (S). These HHDP moieties are formed by the oxidative coupling of adjacent

galloyl units esterified to the glucose cores.

The complexity of this structure results in a molecule with a large number of hydroxyl groups,
contributing to its strong antioxidant properties and its ability to interact with multiple biological
targets.

Hierarchical structure of Agrimoniin.

Physicochemical Data

A summary of the key physicochemical properties of Agrimoniin is presented in Table 1. This
data is critical for understanding its solubility, stability, and potential for formulation.
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Property Value Reference
Molecular Formula Cs2H54052

Molecular Weight 1871.28 g/mol

Exact Mass 1870.1581119 Da

Light yellow or white
Appearance
amorphous powder

e Dimeric Ellagitannin,
Classification

Polyphenol
XLogP3 4.2
Hydrogen Bond Donors 29
Hydrogen Bond Acceptors 52

Topological Polar Surface Area 877 A2

CAS Number 82203-01-8

Isolation, Purification, and Structural Elucidation

The complex nature of Agrimoniin necessitates a multi-step protocol for its extraction from
plant matrices and a combination of spectroscopic techniques for its structural confirmation.

Experimental Protocol: Isolation and Purification from
Agrimonia pilosa

The following protocol outlines a typical procedure for the isolation and purification of
Agrimoniin, yielding a substance with approximately 80% purity.

o Plant Material: Aerial parts of Agrimonia pilosa are harvested during the flowering phase.

e Initial Extraction: The plant material undergoes a series of extractions with increasingly polar
solvents to remove unwanted compounds. This typically includes:

o Water-ethanol mixture
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o n-butanol-petroleum ether mixture
o Water-acetone mixture

o Resinous precipitates are removed at each stage.

Solvent Partitioning: The resulting agueous-acetone solution is filtered, evaporated, and
redissolved in distilled water. This solution is then partitioned sequentially with:

o Ethyl acetate (repeated three times)
o n-butanol

Thin-Layer Chromatography (TLC): The aqueous phase is concentrated and analyzed by
TLC on a cellulose plate with a mobile phase of water and glacial acetic acid (95:5).
Agrimoniin is visualized by spraying with a 1% ferric chloride solution in ethanol, which
produces a characteristic blue color.

Column Chromatography: Fractions identified as containing Agrimoniin are selected and
further purified by column chromatography using a cellulose stationary phase, eluting with
water.

Final Purification: lon-exchange chromatography is employed as a final step to achieve high
purity.

Quantification: The final yield and purity of Agrimoniin are determined using Nuclear
Magnetic Resonance (NMR) spectroscopy against an internal standard.
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Workflow for the isolation and purification of Agrimoniin.

Structural Elucidation Data

Confirmation of the Agrimoniin structure relies on modern spectroscopic methods.
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Technique Observations and Data

The *H NMR spectrum (typically run in CDsOD)
is complex but provides key diagnostic signals.
Specific chemical shifts and coupling constants
1H NMR for the eleven aromatic protons and the two
anomeric (H-1) protons of the glucose units are
compared against established literature values

for confirmation.

Provides data on the 82 carbon atoms in the

molecule, confirming the presence of the
13C NMR

glucose cores, galloyl groups, and HHDP

moieties.

Used to confirm the molecular weight and study
fragmentation patterns. In negative ion mode
(ESI-), the precursor ion [M-H]~ is observed at
LC-MS/MS m/z 1870.1581. Key fragment ions observed
include m/z 934.0692, 783.0746, and 633.0746,
corresponding to the loss of various structural

units.

Biological Activity and Mechanism of Action

Agrimoniin's therapeutic potential stems from its ability to modulate key cellular pathways
involved in cancer and diabetes.

Anticancer Activity: Induction of Mitochondrial
Apoptosis

Agrimoniin has demonstrated significant cytotoxic effects against various cancer cell lines.
The primary mechanism is the induction of mitochondria-dependent apoptosis.

Signaling Pathway: Agrimoniin initiates a cascade of events centered on the mitochondria:

e ROS Increase: It causes an increase in intracellular Reactive Oxygen Species (ROS), in part
by suppressing the Nrf2-dependent antioxidant system.
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Mitochondrial Dysfunction: The elevated ROS leads to a decrease in the mitochondrial
transmembrane potential (AWYm).

MPTP Opening: Agrimoniin directly sensitizes and activates the opening of the
Mitochondrial Permeability Transition Pore (MPTP).

Cytochrome c Release: The compromised outer mitochondrial membrane releases
cytochrome c into the cytosol.

Caspase Activation: Cytosolic cytochrome c activates the caspase cascade (e.g., Caspase-
3), leading to the execution of apoptosis.

Signaling Pathway Inhibition: This process is also associated with the suppression of pro-
survival signaling pathways, including the PI3K/Akt/NF-kB and mTOR/HIF-1a pathways.
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Agrimoniin-induced mitochondrial apoptosis pathway.

Antidiabetic Activity
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The antidiabetic effects of Agrimoniin are primarily attributed to its potent inhibition of a-
glucosidase, an intestinal enzyme responsible for digesting carbohydrates.

e Mechanism: By inhibiting a-glucosidase, Agrimoniin slows the breakdown of complex
carbohydrates into absorbable monosaccharides. This action reduces postprandial
hyperglycemia and hyperinsulinemia.

 Insulin-like Effects: Some studies suggest Agrimoniin may also exert insulin-like effects by
stimulating glucose transport into cells and promoting its subsequent metabolism.

Quantitative Biological Data

The potency of Agrimoniin has been quantified in various assays, providing valuable data for
drug development.

Assay Target/Cell Line Result (ICso) Reference
Cytotoxicity K562 cells (48h) 1.4 uM

Cytotoxicity K562 cells (72h) 0.91 uM

Cytotoxicity HelLa cells (48h) 12.9 uM

Cytotoxicity HelLa cells (72h) 96.0 uM

Enzyme Inhibition o-glucosidase 21.8 pg/mL

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is used to assess the effect of Agrimoniin on the viability of cancer cell lines.

o Cell Seeding: Cancer cells (e.g., K562, HeLa) are seeded into 96-well plates at a
predetermined density and allowed to adhere overnight.

o Compound Treatment: Cells are treated with a range of concentrations of Agrimoniin (e.g.,
from 1019 M to 10—3 M) and incubated for a specified period (e.g., 48 or 72 hours). Control
wells receive vehicle only.
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o MTT Addition: After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) is added to each well.

 Incubation: The plate is incubated for 2-4 hours, allowing viable cells with active
mitochondrial reductases to convert the yellow MTT into purple formazan crystals.

e Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well
to dissolve the formazan crystals.

o Absorbance Reading: The absorbance of each well is measured using a microplate reader at
a wavelength of ~570 nm.

o Data Analysis: Cell viability is calculated as a percentage relative to the control group. The
ICso0 value (the concentration at which 50% of cell growth is inhibited) is determined by
plotting a dose-response curve.

Conclusion

Agrimoniin is a structurally complex but therapeutically promising natural product. Its well-
defined dimeric ellagitannin structure provides a foundation for its potent and multifaceted
biological activities. The detailed mechanisms, particularly the induction of mitochondrial
apoptosis in cancer cells and the inhibition of a-glucosidase, present clear pathways for further
investigation and potential drug development. The protocols and data summarized in this guide
offer a technical foundation for researchers and scientists aiming to harness the therapeutic
potential of Agrimoniin.

 To cite this document: BenchChem. [What is the chemical structure of Agrimoniin?].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591192#what-is-the-chemical-structure-of-
agrimoniin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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